REACTION_CXSMILES
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[O:1]1[CH2:6][CH2:5][O:4][CH2:3][C:2]1=O.[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH2:15]>C1(C)C=C(C)C=C(C)C=1>[OH:1][CH2:6][CH2:5][O:4][CH2:3][C:2]1[NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N:15]=1
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Name
|
|
Quantity
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204 g
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Type
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reactant
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Smiles
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O1C(COCC1)=O
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Name
|
|
Quantity
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2.16 g
|
Type
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reactant
|
Smiles
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NC1=C(C=CC=C1)N
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C1(=CC(=CC(=C1)C)C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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were heated
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Type
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CUSTOM
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Details
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The crystals formed
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Type
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TEMPERATURE
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Details
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on cooling
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Type
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FILTRATION
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Details
|
were then filtered off with suction (2.94 g. 77% of theory)
|
Name
|
|
Type
|
|
Smiles
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OCCOCC=1NC2=C(N1)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |